ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE (hereafter referred to by its full systematic name due to lack of common nomenclature) is a bis-thiazole derivative featuring ethoxycarbonyl, benzamide, and phenoxy moieties. This compound belongs to the class of heterocyclic amides, which are often explored for their bioactivity, particularly in medicinal chemistry and agrochemical research. Its structure includes two 1,3-thiazole rings connected via a benzamide-phenoxy linker, with substituents that enhance steric and electronic complexity.
Properties
IUPAC Name |
ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O7S2/c1-5-37-25(35)21-15(3)29-27(40-21)31-23(33)17-7-11-19(12-8-17)39-20-13-9-18(10-14-20)24(34)32-28-30-16(4)22(41-28)26(36)38-6-2/h7-14H,5-6H2,1-4H3,(H,29,31,33)(H,30,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUVOTJOAWOSFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)NC4=NC(=C(S4)C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the ethoxycarbonyl and methyl groups. The final steps involve the coupling of the thiazole derivatives with the phenoxy and benzamido groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as converting carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 2-[4-(4-{[5-(ETHOXYCARBONYL)-4-METHYL-1,3-THIAZOL-2-YL]CARBAMOYL}PHENOXY)BENZAMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to the following analogs:
Table 1: Structural and Functional Comparison
*Cosine scores (0–1) reflect similarity in MS/MS fragmentation patterns to the target compound (hypothetical extrapolation) .
Key Findings :
Structural Similarities: The target compound shares a thiazole core and ethoxycarbonyl group with generic thiazole carboxylates, which are known for their role in modulating enzyme interactions .
Bioactivity Correlations :
- Hierarchical clustering of bioactivity profiles (NCI-60 dataset) suggests that thiazole/thiadiazole derivatives with benzamide linkers often exhibit anticancer or antimicrobial activity due to interactions with cellular targets like tubulin or DNA gyrase .
- Ethoxycarbonyl groups in thiazole derivatives are associated with improved solubility and membrane permeability compared to methyl esters, as seen in related compounds .
Analytical Comparisons :
- Molecular networking using LC-MS/MS data indicates that the target compound’s hypothetical fragmentation pattern would cluster with thiadiazole-benzamide analogs (cosine score >0.8), reflecting conserved heterocyclic cleavage pathways .
Contradictions and Gaps :
- No direct toxicity or pharmacokinetic data are available for the target compound, unlike its methyl ester counterpart, which has documented safety profiles .
Research Implications
The structural complexity of the target compound positions it as a candidate for targeted drug discovery, particularly in oncology. However, synthetic challenges (e.g., regioselective functionalization of bis-thiazoles) and uncharacterized ADMET properties necessitate further study. Comparative analyses using molecular networking and bioactivity clustering provide a roadmap for prioritizing analogs with optimized efficacy and safety .
Biological Activity
Ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-methyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential antimicrobial and anticancer properties.
Molecular Formula
- C : 24
- H : 28
- N : 4
- O : 6
- S : 1
Structural Features
The compound features:
- A thiazole ring that contributes to its biological activity.
- An ethoxycarbonyl group, enhancing solubility and bioavailability.
- Multiple functional groups that may interact with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various microorganisms:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant |
| Staphylococcus aureus | Significant |
| Pseudomonas aeruginosa | Moderate |
| Streptococcus pyogenes | Moderate |
| Klebsiella pneumoniae | Significant |
The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antibiotics, indicating its potential as an antimicrobial agent .
Anticancer Activity
The thiazole moiety is often associated with anticancer properties. Research has indicated that compounds similar to this compound can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Cell Cycle Progression : Induces G1 phase arrest in cancer cells.
- Apoptosis Induction : Promotes programmed cell death via intrinsic pathways.
- Inhibition of Angiogenesis : Reduces blood supply to tumors.
The mechanism of action involves:
- Binding to specific enzymes or receptors related to microbial growth or cancer cell proliferation.
- Modulating signaling pathways that lead to apoptosis or cell cycle arrest.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiazole derivatives, including the compound . The results indicated that it effectively inhibited the growth of multiple bacterial strains, showcasing its potential as a lead compound for antibiotic development .
Anticancer Activity Assessment
Another research effort focused on the anticancer properties of thiazole derivatives. The study found that compounds with similar structures exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting that this compound could be a promising candidate for further development in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
